molecular formula C14H17Br2N3 B12642799 3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 920962-56-7

3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B12642799
CAS No.: 920962-56-7
M. Wt: 387.11 g/mol
InChI Key: BOYGAQNLNDIXRD-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is an organic compound with the molecular formula C14H20Br2N2 It is a derivative of pyrrolopyridine, characterized by the presence of bromine atoms at the 3 and 5 positions, and a cyclohexyl and methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor, followed by the introduction of cyclohexyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions

Properties

CAS No.

920962-56-7

Molecular Formula

C14H17Br2N3

Molecular Weight

387.11 g/mol

IUPAC Name

3,5-dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C14H17Br2N3/c1-19(9-5-3-2-4-6-9)13-11(16)8-18-14-12(13)10(15)7-17-14/h7-9H,2-6H2,1H3,(H,17,18)

InChI Key

BOYGAQNLNDIXRD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=C3C(=CNC3=NC=C2Br)Br

Origin of Product

United States

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